2-[(3,4-Dichlorobenzyl)amino]ethanol
Overview
Description
“2-[(3,4-Dichlorobenzyl)amino]ethanol” is a chemical compound with the CAS Number: 40172-06-3 and a molecular weight of 220.1 . It is a solid, semi-solid, liquid, or lump substance and is used in various applications due to its properties .
Synthesis Analysis
The synthesis of “this compound” involves a reaction in tetrahydrofuran at 90℃ for 24 hours . The reaction mixture is then cooled to 22°C, and diisopropyl ether is added. The product is isolated by vacuum filtration, and the filter cake is washed with diisopropyl ether and dried in vacuo at 40°C to yield the title compound as a white solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11Cl2NO . Unfortunately, the specific details about its molecular structure are not available in the search results.
Physical And Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2D6 . Its Log Po/w (iLOGP) is 2.44 . It is soluble, with a solubility of 0.403 mg/ml or 0.00183 mol/l .
Scientific Research Applications
Peptide Synthesis and Protective Groups
The modification of alcohols to introduce amino-protective groups of the urethane type, which are labile in alkaline media, is a significant application. For instance, the development of new base-labile amino-protective groups for peptide synthesis illustrates the utility of similar compounds in facilitating the synthesis of peptides. Such protective groups show higher sensitivity to base due to the presence of functions with a negative inductive effect, offering advantages like better stability compared to traditional groups and resistance to catalytic hydrogenolysis (Verhart & Tesser, 2010).
Anticancer Research
A novel small molecule closely related to "2-[(3,4-Dichlorobenzyl)amino]ethanol" has been identified for its potential as an anticancer agent. Studies have shown that certain analogs can induce apoptosis more effectively in various cancer cells than in normal human fibroblasts, highlighting the potential therapeutic applications of such compounds. These findings suggest the compound's role in the down-regulation of Bcl-XL in cancer cells, indicating its significance in the development of new anticancer therapies (Wu et al., 2004).
Organic Synthesis and Catalysis
The compound and its derivatives have applications in organic synthesis and catalysis. For example, the facile and one-pot access to diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds using eco-friendly multicomponent reactions at room temperature demonstrates the versatility of similar compounds in creating pharmaceutically relevant structures. This process highlights the environmental benefits and efficiency of using such compounds in the synthesis of complex molecules (Brahmachari & Banerjee, 2014).
Synthesis of Chiral Intermediates
In the field of chiral synthesis, "this compound" and related compounds are used for the enantioselective synthesis of chiral intermediates. A study on the biotransformation with a new Acinetobacter sp. isolate showcases the high stereoselectivity in converting certain substrates into valuable chiral intermediates. This research underlines the importance of biocatalysis in achieving high yields and enantiomeric excess, which is crucial for the production of pharmaceuticals (Miao et al., 2019).
Safety and Hazards
The safety information for “2-[(3,4-Dichlorobenzyl)amino]ethanol” includes several hazard statements: H315-H319-H335 . Precautionary statements include P264-P261-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362+P364-P403+P233-P501 . It is recommended to keep it in a dark place, sealed in dry, at room temperature .
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is predicted to inhibit cytochrome P450 enzymes CYP1A2 and CYP2D6, which are involved in drug metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(3,4-Dichlorobenzyl)amino]ethanol . .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYIYSBQARQLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293758 | |
Record name | 2-[(3,4-dichlorobenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40172-06-3 | |
Record name | 2-[[(3,4-Dichlorophenyl)methyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40172-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 91875 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40172-06-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(3,4-dichlorobenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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